molecular formula C22H29N5O2 B6580043 8-(azepan-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 402951-95-5

8-(azepan-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6580043
CAS No.: 402951-95-5
M. Wt: 395.5 g/mol
InChI Key: MBZQTTQDRYLAFW-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by a bicyclic purine core substituted at positions 1, 3, 7, and 6. Key structural features include:

  • Position 1 and 3: Methyl groups, common in xanthine derivatives like theophylline, which enhance metabolic stability and modulate receptor binding .
  • Position 8: A bulky azepan-1-yl (7-membered cyclic amine) group, distinguishing it from classical xanthines and influencing selectivity and pharmacokinetics .

Properties

IUPAC Name

8-(azepan-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-24-19-18(20(28)25(2)22(24)29)27(16-10-13-17-11-6-5-7-12-17)21(23-19)26-14-8-3-4-9-15-26/h5-7,11-12H,3-4,8-10,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZQTTQDRYLAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(azepan-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a member of the purine class of compounds, characterized by its unique structural features that include an azepane ring and various substituents. This article delves into the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N5O2C_{24}H_{27}N_5O_2, and its structure can be represented as follows:

SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC=CC5=CC=CC=C54\text{SMILES }CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC=CC5=CC=CC=C54

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+418.22374206.8
[M+Na]+440.20568221.4
[M+NH4]+435.25028212.2
[M+K]+456.17962215.7
[M-H]-416.20918210.6

Pharmacological Profile

Research indicates that compounds within the purine class often exhibit a range of biological activities, including:

  • Antitumor Activity : Some studies suggest that purine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis.
  • Antimicrobial Properties : Certain purines display effectiveness against bacterial and fungal infections.
  • CNS Effects : Compounds like this may have neuroactive properties, potentially influencing neurotransmitter systems.

The specific mechanism of action for This compound is not well-documented in available literature; however, similar compounds are known to interact with adenosine receptors and other enzyme systems involved in cellular signaling pathways.

Antitumor Activity

A study conducted on structurally related purine derivatives demonstrated significant antitumor activity against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Effects

Research has highlighted the antimicrobial potential of purine derivatives against Gram-positive and Gram-negative bacteria. In vitro studies showed that certain derivatives exhibited MIC values comparable to standard antibiotics.

Neuropharmacological Studies

Investigations into the neuropharmacological effects of similar compounds revealed their potential as anxiolytics or antidepressants through modulation of serotonin and dopamine pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of purine-2,6-diones is highly dependent on substitutions at positions 7 and 7. Below is a comparative analysis:

Compound Name / ID Position 7 Substituent Position 8 Substituent Key Activities Molecular Weight (g/mol) References
Target Compound 3-Phenylpropyl Azepan-1-yl Not reported (structural analog data used) 411.49 (estimated)
AM237 () 4-Chlorophenylmethyl 4-Chloro-3-(trifluoromethoxy)phenoxy TRPC5 channel activation 573.79
CK2 Inhibitor () 3-Phenoxypropyl Hydrazine-linked 3-methoxyphenyl CK2 inhibition (IC₅₀ = 8.5 μM) 480.51
Antiarrhythmic Derivative () 2-Hydroxy-3-piperazinopropyl 2-Morpholin-4-yl-ethylamino Antiarrhythmic (LD₅₀/ED₅₀ = 55.0) 492.43
441289-42-5 () 4-Methylbenzyl Isobutylthio Not specified (kinase screening) 402.51
Key Observations:

Position 7 Substituents: The 3-phenylpropyl group in the target compound enhances lipophilicity compared to shorter chains (e.g., phenoxypropyl in ). This may improve membrane permeability but reduce solubility . Bulky substituents (e.g., 4-chlorophenylmethyl in AM237) are associated with TRPC5 channel activation, suggesting the target compound’s phenylpropyl group could interact with similar ion channels .

In CK2 inhibitors, smaller substituents at position 8 (e.g., hydrazine) correlate with higher activity, whereas bulkier groups (e.g., azepan) may reduce binding affinity .

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